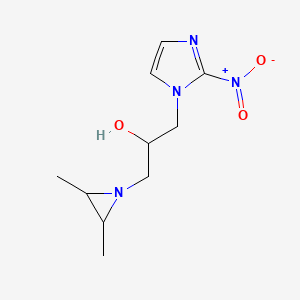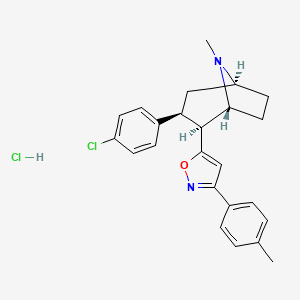![molecular formula C16H10Cl3NO3 B1680233 4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one CAS No. 667914-33-2](/img/structure/B1680233.png)
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of chlorine atoms at the 4 and 7 positions of the indole ring, as well as a 4-chlorophenyl group attached to a ketoethyl side chain. The hydroxyl group at the 3 position of the indole ring further contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where 4-chlorophenylhydrazine hydrochloride reacts with an appropriate ketone in the presence of an acid catalyst . Another method involves the Vilsmeier-Haack reaction, where an indole derivative reacts with phosphoryl chloride and N,N-dimethylformamide to form the desired compound .
Análisis De Reacciones Químicas
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The keto group can be reduced to form an alcohol.
Aplicaciones Científicas De Investigación
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one can be compared with other indole derivatives, such as:
5-Bromo-2,3,3-trimethyl-3H-indole: This compound has a bromine atom instead of chlorine and different substituents on the indole ring.
2-(5-Bromo-3,3-dimethyl-1,3-dihydroindol-2-ylidene)-malonaldehyde: This compound has a different side chain and functional groups. The unique combination of chlorine atoms and the 4-chlorophenyl group in this compound distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Propiedades
Número CAS |
667914-33-2 |
|---|---|
Fórmula molecular |
C16H10Cl3NO3 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C16H10Cl3NO3/c17-9-3-1-8(2-4-9)12(21)7-16(23)13-10(18)5-6-11(19)14(13)20-15(16)22/h1-6,23H,7H2,(H,20,22) |
Clave InChI |
IRLUUOKUJMDTAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NSC-635437; NSC 635437; NSC635437 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)



![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680169.png)
![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)

![3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680173.png)
